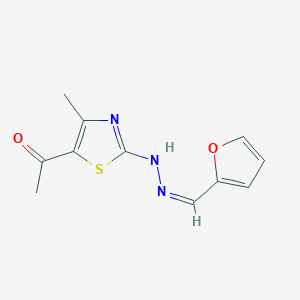![molecular formula C13H15N3O2S B255274 Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in research to study its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, thereby disrupting biochemical processes in cells.
Biochemical and Physiological Effects:
Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Additionally, it has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate in lab experiments is its antimicrobial properties, which make it useful in studying the effects of antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective antimicrobial agents based on its structure.
Méthodes De Synthèse
The synthesis of Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate involves the reaction of benzoic acid with allylamine, followed by the addition of carbon disulfide and hydrazine hydrate. The resulting compound is then treated with methyl iodide to produce the final product.
Applications De Recherche Scientifique
Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate |
|---|---|
Formule moléculaire |
C13H15N3O2S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
methyl 4-[(E)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C13H15N3O2S/c1-3-8-14-13(19)16-15-9-10-4-6-11(7-5-10)12(17)18-2/h3-7,9H,1,8H2,2H3,(H2,14,16,19)/b15-9+ |
Clé InChI |
PZQGIVGZIFGGQX-OQLLNIDSSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=S)NCC=C |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
